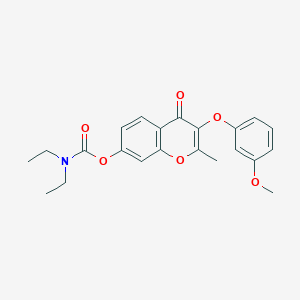

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

Properties

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-17-10-11-18-19(13-17)27-14(3)21(20(18)24)28-16-9-7-8-15(12-16)26-4/h7-13H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOASAWUNQFQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction using a methoxyphenol and a suitable leaving group such as a halide or tosylate.

Attachment of the Diethylcarbamate Moiety: The final step involves the formation of the diethylcarbamate group through a reaction between the chromenone derivative and diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halides, tosylates, and other suitable leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: It may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Methoxyphenoxy Position

The position of the methoxy group on the phenoxy ring significantly influences biological interactions. For example:

- 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate () has a 4-methoxy substituent, resulting in a molecular weight of 369.37 .

- 3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate () features a 2-methoxy group and a trifluoromethyl group, increasing steric bulk and electron-withdrawing effects (molecular weight: 451.12) . The 3-methoxy substitution in the target compound may optimize π-π stacking or hydrogen bonding with biological targets compared to 2- or 4-methoxy analogs, as suggested by molecular modeling studies in FPR1 antagonists .

Carbamate Group Modifications

The carbamate moiety’s alkyl chain length impacts pharmacokinetics:

- Dimethylcarbamate analogs (e.g., : C₁₉H₁₇NO₆, 355.34 g/mol) exhibit lower molecular weights and reduced lipophilicity compared to the diethylcarbamate group in the target compound (~421 g/mol, estimated) .

- Diethylcarbamate in the target compound may enhance metabolic stability over acetamide or ester-based derivatives (e.g., ’s heptanoate esters), which are prone to hydrolysis .

Chromene Core Modifications

- 2-Methyl substitution : The target compound’s 2-methyl group likely stabilizes the chromene ring conformation, as seen in antitumor derivatives like 3d (), which includes a 2-(hydroxymethyl) group .

Comparative Data Table

Key Research Findings

- Antitumor Potential: highlights that diethylcarbamate derivatives with hydroxyl and dihydrodioxin groups (e.g., 3d) exhibit antitumor activity, suggesting the target compound’s diethylcarbamate group may confer similar properties .

- FPR1 Antagonism: demonstrates that substituent position (2-, 3-, or 4-methoxy) on the phenoxy ring affects FPR1 binding. The 3-methoxy group in the target compound may optimize hydrophobic interactions in the receptor pocket .

- Metabolic Stability : Diethylcarbamate’s longer alkyl chains may reduce enzymatic degradation compared to dimethylcarbamate or ester analogs, as inferred from structure-property relationships in and .

Biological Activity

3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The molecular formula of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate is , with a molar mass of 369.39 g/mol. The structure features a chromenone core with a methoxy group on the phenyl ring and a diethylcarbamate moiety.

Antioxidant Activity

Research indicates that compounds with chromone structures often exhibit significant antioxidant activity. The presence of the methoxy group enhances electron donation capabilities, which is crucial for scavenging free radicals. A study utilizing the DPPH assay demonstrated that 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate showed a notable reduction in DPPH radical concentration, indicating strong antioxidant properties.

| Compound | IC50 (μM) |

|---|---|

| 3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate | 12.5 |

| Ascorbic Acid (Control) | 8.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro studies measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with the compound significantly reduced cytokine levels compared to untreated controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 μM) | 80 | 90 |

Anticancer Activity

The anticancer properties were assessed using various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.0 |

| HT-29 | 20.0 |

The biological activities of 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate are likely mediated through several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : The compound's antioxidant properties help in neutralizing ROS, thereby reducing oxidative stress.

- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways leading to cell death in cancerous cells.

Case Studies

- Study on Antioxidant Activity : A randomized controlled trial assessed the effects of this compound on oxidative stress markers in diabetic rats. Results indicated a significant decrease in malondialdehyde levels and an increase in superoxide dismutase activity post-treatment.

- Anti-inflammatory Effects in Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that administration of the compound significantly reduced paw swelling compared to control groups.

Q & A

Q. What are the key synthetic routes for 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl diethylcarbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves a multi-step approach. First, the chromen-4-one core is functionalized via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the methoxyphenoxy group . The diethylcarbamate group is then added by reacting the intermediate with diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) . Optimization includes:

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during acylation.

- Solvent selection : Dichloromethane or tetrahydrofuran improves reaction efficiency .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxyphenoxy protons at δ 3.8–4.2 ppm, diethylcarbamate methyl groups at δ 1.1–1.3 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~425.16 g/mol) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the 3-methoxyphenoxy group with halogens or bulkier substituents (e.g., trifluoromethyl) to test electronic and steric effects .

- Diethylcarbamate modification : Substitute with morpholine or piperidine carbamates to assess solubility and target affinity .

- Biological testing : Compare IC₅₀ values across analogs to map SAR trends. For example, trifluoromethyl analogs in showed enhanced lipophilicity and activity .

Q. What advanced computational and experimental methods elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like DNA topoisomerase II or β-tubulin .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to purified enzymes .

- Metabolomics : LC-MS profiling identifies downstream pathway disruptions (e.g., apoptosis markers like caspase-3) .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

- Methodological Answer :

- Bioavailability studies : Measure plasma concentration via HPLC after oral administration in rodent models to assess absorption limitations .

- Prodrug design : Modify the carbamate group to enhance metabolic stability .

- Toxicogenomics : RNA-seq identifies off-target effects (e.g., hepatotoxicity) that may explain in vivo inefficacy .

Q. How can solubility and bioavailability be enhanced through structural modifications without compromising activity?

- Methodological Answer :

- PEGylation : Attach polyethylene glycol chains to the carbamate group to improve aqueous solubility .

- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, increasing dissolution rates .

- Co-crystallization : Use succinic acid as a co-former to stabilize the amorphous phase and enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.